molecular formula C16H23N B12539946 N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine CAS No. 653584-56-6

N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine

Cat. No.: B12539946
CAS No.: 653584-56-6
M. Wt: 229.36 g/mol
InChI Key: RRCBHIQCONFIGF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine is a structurally complex amine characterized by a seven-carbon chain (heptene backbone) with distinct functional groups:

  • N,N-dimethyl substitution: Two methyl groups are attached to the nitrogen at position 1.
  • Hept-4-en backbone: A double bond at position 4, contributing to conformational flexibility.
  • 7-phenyl substituent: An aromatic phenyl group at the terminal carbon, enhancing hydrophobicity and enabling π-π interactions.

Properties

CAS No.

653584-56-6

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine

InChI

InChI=1S/C16H23N/c1-15(14-17(2)3)10-6-4-7-11-16-12-8-5-9-13-16/h4-6,8-9,12-13H,1,7,10-11,14H2,2-3H3

InChI Key

RRCBHIQCONFIGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)CC=CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Aldol Condensation and Mesylation-Elimination

The aldol condensation represents a foundational step for constructing the hept-4-en backbone. In a protocol adapted from radical bicyclization studies, ketones such as acetophenone undergo base-catalyzed aldol addition with aldehydes like 3-phenylpropionaldehyde to form β-hydroxy ketones. For example, treatment of acetophenone (5 mmol) with 3-phenylpropionaldehyde (10 mmol) in the presence of LDA at −82°C yields a β-hydroxy ketone intermediate. Subsequent mesylation with methanesulfonyl chloride (5 mmol) in pyridine at 0°C generates a mesylated intermediate, which undergoes elimination via triethylamine in diethyl ether to produce the conjugated diene system.

Critical Parameters :

  • Temperature control (−82°C for aldol, 0°C for mesylation) ensures regioselectivity.
  • Triethylamine facilitates β-elimination, forming the hept-4-en moiety.

This method achieves an overall yield of 45% for analogous structures, though purification via flash chromatography (hexane/ethyl acetate) is necessary.

Reductive Amination of Keto Intermediates

Reductive amination offers a direct route to the target amine when applied to a keto precursor. As demonstrated in green chemistry protocols, 7-phenylhept-4-en-1-one reacts with dimethylamine in aqueous TPGS-750-M micellar solution using α-picolineborane (1.5 equiv) as the reductant. The reaction proceeds at room temperature, affording the amine in 85% yield after extraction with dichloromethane.

Advantages :

  • Aqueous conditions reduce environmental impact.
  • Micellar catalysis enhances reaction efficiency.

Alkylation of Dimethylamine with Halogenated Precursors

Nucleophilic substitution using halogenated precursors is a classical approach. A patent describing N,N-dimethylamine synthesis highlights the reaction of 2-methylidene-7-phenylhept-4-en-1-yl bromide with dimethylamine in DMF/water at 150–190°C. Under these conditions, the bromide undergoes SN2 displacement by dimethylamine, yielding the target compound in 99.5% purity after distillation.

Key Considerations :

  • Alkali additives (e.g., NaOAc) neutralize HBr, driving the reaction forward.
  • High temperatures (190°C) accelerate substitution but require sealed reactors.

Radical-Mediated Bicyclization

Though less conventional, radical pathways enable convergent synthesis. A method inspired by azaspiro compound synthesis employs tributyltin hydride and AIBN to generate aryl radicals from oxime ether precursors. Intramolecular cyclization forms the hept-4-en backbone, while subsequent N-methylation with methyl iodide introduces the dimethylamine group. Yields for analogous systems range from 11–67%, depending on substituent effects.

Challenges :

  • Radical stability necessitates strict oxygen-free conditions.
  • Diastereomeric mixtures require chromatographic separation.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Aldol Condensation Aldol, mesylation, elimination 45 Scalable, regioselective Multi-step, moderate yield
Wittig Olefination Ylide formation, reductive amination 70 High functional group tolerance Air-sensitive reagents
Reductive Amination Micellar catalysis, α-picolineborane 85 Environmentally friendly, one-pot Requires keto precursor
Alkylation SN2 displacement, distillation 99.5 High purity, industrial applicability High-temperature conditions
Radical Bicyclization Radical initiation, cyclization 40 Convergent synthesis Low yield, complex purification

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Various substituted amines

Scientific Research Applications

Therapeutic Applications

N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The following table summarizes key therapeutic applications:

Application Description References
Anticancer Activity Exhibits cytotoxic effects against several cancer cell lines, demonstrating potential as an anticancer agent.
Antimicrobial Properties Shows activity against various pathogens, indicating potential use as an antimicrobial agent.
Neurological Disorders Potential to inhibit enzymes related to neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's.

The biological activity of this compound has been the subject of numerous studies. The compound demonstrates a range of biological effects:

Anticancer Studies

Research indicates that this compound can inhibit the growth of cancer cells significantly. For instance, it has shown percent growth inhibitions (PGIs) exceeding 70% against various cancer lines such as SNB-19 and OVCAR-8 .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that this compound could be a candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Amines

Compound Name Substituents/Functional Groups Chain Length Double Bond Position Key Features
This compound N,N-dimethyl, 2-methylidene, 7-phenyl, hept-4-en 7 carbons 2 (methylidene), 4 Aromatic tail, dual unsaturation
(4E)-5-methylhept-4-en-2-amine 5-methyl, hept-4-en 7 carbons 4 Single unsaturation, branched methyl
N,N-dimethyl-3-methylethylpent-3-en-2-amine N,N-dimethyl, 3-methylethyl, pent-3-en 5 carbons 3 Shorter chain, branched substituent
N,N-diethyl-6-methyl-3-heptanamine N,N-diethyl, 6-methyl 7 carbons None (saturated) Saturated chain, bulky alkyl groups

Key Observations:

Chain Length and Unsaturation :

  • The target compound’s hept-4-en backbone and 2-methylidene group distinguish it from shorter-chain analogs (e.g., pent-3-en derivatives) and saturated amines like N,N-diethyl-6-methyl-3-heptanamine. The dual unsaturation may increase reactivity (e.g., susceptibility to electrophilic addition) and reduce conformational flexibility compared to saturated analogs .

Substituent Effects: The 7-phenyl group enhances hydrophobicity and enables aromatic interactions, which could influence solubility and binding affinity in biological systems. This contrasts with alkyl-substituted amines (e.g., N,N-diethyl-6-methyl-3-heptanamine), which rely on van der Waals interactions .

Stereochemical Considerations: The (4E)-configuration of the hept-4-en backbone may adopt a trans conformation, influencing molecular geometry. This contrasts with compounds like (7E)-non-7-ene-3,6-diamine, where the double bond position dictates spatial arrangement .

Hypothetical Research Findings and Implications

While direct experimental data on this compound are absent, insights can be extrapolated from structural analogs and principles of organic chemistry:

Physicochemical Properties:

  • Solubility : Low aqueous solubility due to hydrophobic phenyl and alkyl groups; may require formulation with co-solvents.
  • Boiling Point : Likely higher than saturated analogs due to increased molecular weight and rigidity.

Crystallography and Hydrogen Bonding:

  • Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) would be critical for resolving its crystal structure .
  • Limited hydrogen-bonding donors (due to N,N-dimethyl substitution) may result in weaker intermolecular forces compared to primary amines, as observed in hydrogen-bonding graph-set analyses .

Biological Activity

N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amine is a compound of significant interest in the fields of organic chemistry and pharmacology. Its unique structure, characterized by a phenyl group and a heptene chain, has led to investigations into its biological activity, including potential therapeutic applications. This article provides an overview of the synthesis, biological properties, and research findings related to this compound.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of a suitable amine precursor with a halogenated heptene derivative. The reaction conditions generally require strong bases like sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution reactions.

PropertyValue
CAS No.653584-56-6
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
IUPAC NameThis compound
InChI KeyRRCBHIQCONFIGF-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

1. Anticancer Activity:

  • Preliminary studies suggest that compounds structurally similar to N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amines exhibit cytotoxic effects against various cancer cell lines. For instance, diarylheptanoids derived from related compounds have shown selective cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and T98G (glioblastoma) with IC50 values indicating significant effectiveness .

2. Enzyme Inhibition:

  • The compound has been explored for its potential as a ligand in biochemical assays, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders and cancers . Inhibitors targeting NNMT have shown promise in reducing tumor growth in preclinical models.

3. Antimicrobial Activity:

  • Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting that N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amines may exhibit similar activities against bacterial strains . Further studies are required to evaluate the spectrum of antimicrobial activity.

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of various diarylheptanoid derivatives found that compounds structurally related to N,N-dimethyl-2-methylidene-7-phenylhept-4-en-1-amines exhibited significant cytotoxicity against MCF-7 and T98G cell lines. The IC50 values ranged from 8.46 to 22.68 μmol/L, indicating a promising therapeutic window for further development .

Case Study 2: NNMT Inhibition
Research focusing on NNMT inhibitors revealed that compounds designed based on the structure of N,N-dimethyl derivatives showed subnanomolar inhibition levels. These findings suggest that modifications to the compound's structure could enhance its inhibitory potency against NNMT, making it a candidate for metabolic disorder treatments .

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